molecular formula C17H15N3O3S B5844622 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide

Cat. No. B5844622
M. Wt: 341.4 g/mol
InChI Key: FRTPPXHRFFYOPA-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC-87877 and is often used in laboratory experiments to study its effects on biological systems.

Mechanism of Action

NSC-87877 exerts its effects on biological systems by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of cell growth and differentiation. NSC-87877 also inhibits the activity of the protein β-catenin, which is involved in the regulation of gene expression and cell adhesion.
Biochemical and Physiological Effects:
NSC-87877 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and cause cell cycle arrest. Additionally, NSC-87877 has been shown to enhance the differentiation of neural stem cells into neurons and increase the survival of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

NSC-87877 has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, NSC-87877 has been shown to have a high degree of selectivity for its target enzymes and proteins. However, one limitation of using NSC-87877 in laboratory experiments is that it can be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on NSC-87877. One potential area of research is the development of new cancer therapies that utilize NSC-87877. Additionally, further research is needed to fully understand the mechanisms by which NSC-87877 exerts its effects on biological systems. Finally, research is needed to determine the potential applications of NSC-87877 in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of NSC-87877 involves the reaction of 4-aminobenzenesulfonamide with 2-methylphenylacetonitrile in the presence of a catalyst. The resulting intermediate is then treated with acryloyl chloride to form the final product.

Scientific Research Applications

NSC-87877 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. Additionally, NSC-87877 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-2-cyano-3-(2-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)20-15-6-8-16(9-7-15)24(19,22)23/h2-10H,1H3,(H,20,21)(H2,19,22,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPPXHRFFYOPA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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